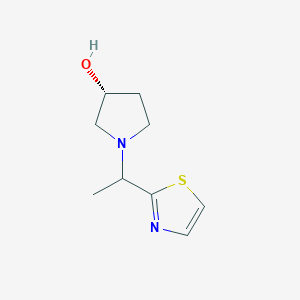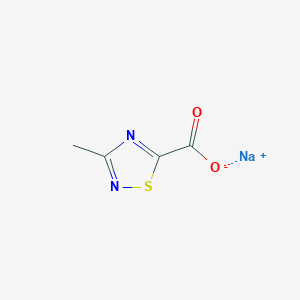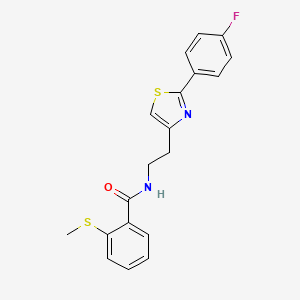![molecular formula C13H13NO B2991952 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 40133-76-4](/img/structure/B2991952.png)
10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoles and their derivatives are important scaffolds found in many biologically active compounds . They are prevalent ring systems distributed in many bioactive alkaloids and pharmaceuticals .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, a strategy for the synthesis of 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives has been presented . This reaction was conducted under very mild conditions and in a short time .
Molecular Structure Analysis
Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Chemical Reactions Analysis
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol has a molecular formula of C14H17NO, an average mass of 215.291 Da, and a monoisotopic mass of 215.131012 Da .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Indole derivatives like “10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one” are pivotal in medicinal chemistry due to their pharmacological properties. They serve as key intermediates in the synthesis of various therapeutic agents. For instance, the palladium-catalyzed reactions involving indolylmethyl acetates can lead to the formation of compounds with potential antitumor and anti-inflammatory activities .
Dye Industry
In the dye industry, indole derivatives are utilized for their chromophoric properties. The ability to undergo electrophilic substitution reactions makes them suitable for creating complex dye molecules. The dihalogenated derivatives synthesized through iodocyclization reactions can be further functionalized to develop new dyes with desired absorption properties .
Material Science
The indole nucleus is integral in material science for the development of organic semiconductors and conductive polymers. The synthesis of “10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one” derivatives through metal-free reactions offers an environmentally friendly approach to creating materials with potential electronic applications .
Agriculture
Indole compounds are known for their role in plant growth regulation. Derivatives of “10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one” could be explored for their agrochemical potential, particularly in the synthesis of plant growth regulators and pesticides .
Drug Discovery
The structural complexity and biological relevance of indole derivatives make them valuable scaffolds in drug discovery. They are often used in the synthesis of molecules with potential therapeutic benefits, such as kinase inhibitors or GPCR modulators. The cascade reactions leading to these derivatives provide a versatile toolkit for constructing complex drug-like molecules .
Synthetic Targets
In synthetic organic chemistry, “10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one” serves as a synthetic target for constructing polycyclic compounds. Its synthesis through cascade reactions or cycloisomerization processes allows chemists to build diverse and complex molecular architectures, which are essential in the development of new synthetic methodologies .
Mecanismo De Acción
Target of Action
It’s known that pyrido[1,2-a]-1h-indoles, a class of compounds to which our compound belongs, are important scaffolds found in many biologically active compounds .
Mode of Action
It’s known that pyrido[1,2-a]-1h-indoles are synthesized via a gold-catalyzed cycloisomerization of n-1,3-disubstituted allenyl indoles . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that indole and its derivatives, which include our compound, have been long employed as an active ingredient in drug design and production .
Result of Action
It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Action Environment
It’s known that the action of indole and its derivatives, which include our compound, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGVOBSCRNTTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)N2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)




![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)



![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)

![N-benzyl-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991890.png)
